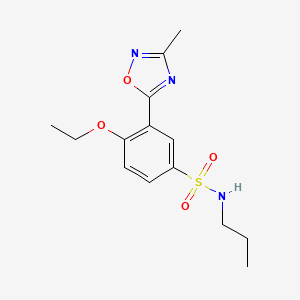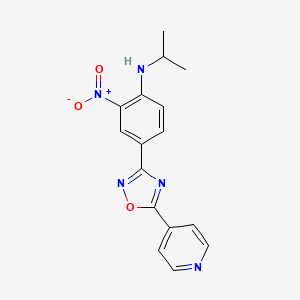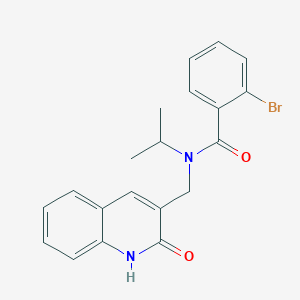
2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a benzamide derivative and has a molecular formula of C20H20BrN2O2.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including acetylcholinesterase and topoisomerase II. It also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide has been shown to exhibit significant biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis. It also exhibits anti-inflammatory and anti-oxidant activities. In addition, it has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is responsible for the degradation of acetylcholine in the brain. This makes it a potential candidate for the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide is its potent anti-cancer activity. It has been shown to exhibit activity against various cancer cell lines, making it a potential candidate for the development of anti-cancer drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for the research on 2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide. One of the major areas of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of its molecular targets and the elucidation of its mechanism of action. In addition, further studies are needed to investigate its potential applications in the treatment of Alzheimer's disease and other neurological disorders.
Métodos De Síntesis
The synthesis of 2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide involves the reaction of 2-hydroxy-3-(bromomethyl)quinoline with N-isopropylbenzamide in the presence of a base. The reaction takes place at room temperature and the product is obtained in good yield. The purity of the product can be enhanced by recrystallization from suitable solvents.
Aplicaciones Científicas De Investigación
2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide has been extensively studied for its potential applications in various fields of science. One of the major applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit potent anti-cancer activity against various cancer cell lines. It also has potential applications in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is responsible for the degradation of acetylcholine in the brain.
Propiedades
IUPAC Name |
2-bromo-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O2/c1-13(2)23(20(25)16-8-4-5-9-17(16)21)12-15-11-14-7-3-6-10-18(14)22-19(15)24/h3-11,13H,12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAXRVORMRSGET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(propan-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7717201.png)


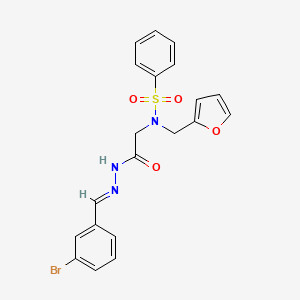
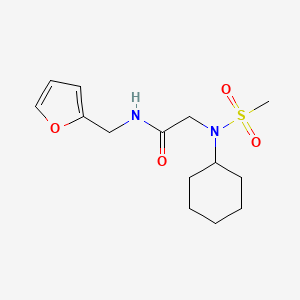
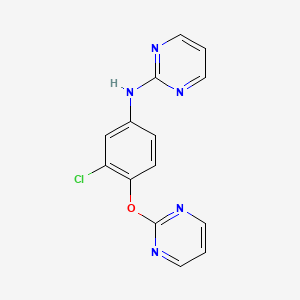
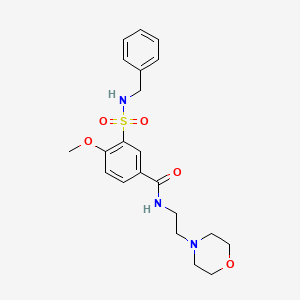
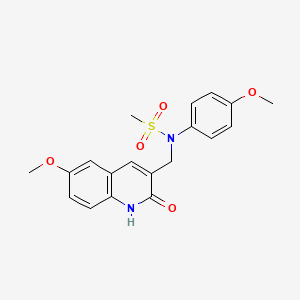
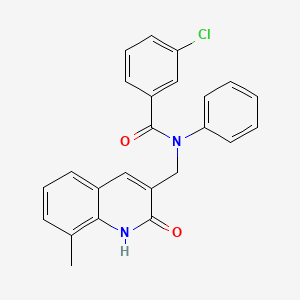
![1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-3-carbonyl]-4-methylpiperazine](/img/structure/B7717258.png)
